molecular formula C15H12N2OS B2891529 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine CAS No. 872722-89-9

3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine

Cat. No.: B2891529
CAS No.: 872722-89-9
M. Wt: 268.33
InChI Key: LPZMKTPBRVFLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzylsulfanyl group at the 3-position and a furan ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Functionalized furan derivatives.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The benzylsulfanyl group could enhance binding affinity through its sulfur atom, which can participate in various non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine is unique due to the presence of both a furan ring and a benzylsulfanyl group, which can impart distinct electronic and steric properties. This combination can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzylsulfanyl-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-2-5-12(6-3-1)11-19-15-9-8-13(16-17-15)14-7-4-10-18-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZMKTPBRVFLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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